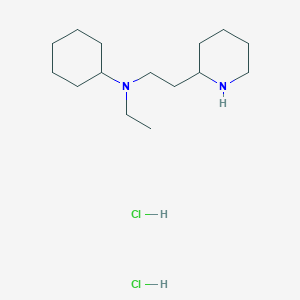

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N-(2-piperidin-2-ylethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2.2ClH/c1-2-17(15-9-4-3-5-10-15)13-11-14-8-6-7-12-16-14;;/h14-16H,2-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZSFRDZNWWECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1CCCCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Cyclohexanamine Intermediate

- The starting material often is a substituted piperazine or piperidine derivative.

- Reaction with cyclohexyl amines or carbamoyl chlorides under basic conditions forms the cyclohexanamine intermediate.

- Typical reaction conditions include stirring at 20–25 °C for 30 minutes to several hours.

- Use of solvents such as dichloromethane or polar aprotic solvents is common.

- Bases like triethylamine or inorganic hydroxides neutralize generated acids.

- Phase transfer catalysts can be employed to facilitate reaction in biphasic systems.

- The reaction temperature is maintained between 40–100 °C during coupling steps to ensure completion.

Alkylation and Amine Functionalization

- Alkylation of the piperidinyl moiety with ethyl groups is performed using alkyl halides or reductive amination.

- Hydrogenation steps may be applied to reduce aromatic rings to cyclohexane rings using catalysts such as Pd, Pt, Rh, Raney Ni, or platinum oxide under hydrogen pressure.

- The hydrogenation is typically carried out under controlled temperature and pressure to avoid over-reduction.

Detailed Process Example (Adapted from Patent Procedures)

| Step | Reagents & Conditions | Description | Yield & Purity Data |

|---|---|---|---|

| 1 | Trans 4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl amine dihydrochloride (15.5 g, 0.036 mol), solvent mixture, alkali hydroxide, phase transfer catalyst | Stirred at 20–25 °C for 30 min; heated to boiling at 45–50 °C under nitrogen for 4 h | Dry weight: 15.2 g (90% yield); Melting point: 203–205 °C |

| 2 | Dichloromethane, triethylamine, bis(trichloromethyl) carbonate, dimethylamine in isopropyl alcohol | Reaction at -10 to 0 °C; pH adjusted to 7–8 with HCl; concentration under vacuum | Product isolated by filtration; yield ~67% reported for related piperazine derivatives |

| 3 | Hydrogenation with Pd, Pt, Rh, Raney Ni catalysts under H2 pressure | Reduction of aromatic rings to cyclohexane rings | High conversion; purity >95% |

| 4 | Treatment with concentrated HCl | Formation of dihydrochloride salt | Crystalline solid; stable at room temperature |

Analytical and Research Findings

- Phase Transfer Catalysts enhance reaction rates and yields in biphasic systems.

- Temperature Control is critical to avoid side reactions and decomposition.

- Hydrogenation Catalysts vary depending on substrate sensitivity; Pd/C and Raney Ni are preferred for selective reduction.

- Salt Formation improves compound stability, solubility, and crystallinity, facilitating isolation and purification.

- Drying Conditions are optimized to prevent degradation; vacuum drying at ≤50 °C is standard.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature (Coupling) | 20–100 °C | Stirring at 20–25 °C followed by heating to 45–50 °C or boiling |

| Reaction Time | 30 min to 4 hours | Depends on step and reagents |

| Solvents | Dichloromethane, isopropyl alcohol, polar aprotic solvents | Selected for solubility and reaction compatibility |

| Bases | Triethylamine, inorganic hydroxides | Neutralize acids formed during reaction |

| Catalysts | Phase transfer catalysts, Pd, Pt, Rh, Raney Ni | Facilitate coupling and hydrogenation |

| pH for Salt Formation | 2–3 | Adjusted with concentrated HCl |

| Drying Temperature | ≤50 °C | Vacuum drying to constant weight |

| Yield | 67–90% | Depending on step and purification |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride exhibits potential as a New Psychoactive Substance (NPS). Its pharmacological properties are largely attributed to the piperidine component, which is known for its interactions with neurotransmitter receptors. Research indicates that compounds similar in structure often exhibit significant interactions with various receptors, influencing mood and cognition.

Neuropharmacological Research

Studies have shown that this compound interacts with liver microsomes, providing insights into its pharmacokinetics and potential toxicity profiles. Its ability to bind to neurotransmitter receptors makes it relevant for research into mood disorders and cognitive function. For instance, the compound's structural similarities to other psychoactive agents suggest it may play a role in modulating dopaminergic pathways, which are crucial for mood regulation.

Toxicological Studies

Research into the toxicological effects of this compound has revealed important data regarding its safety profile. In studies where the compound was administered orally to subjects, metabolites such as 5-hydroxy-N-ethyl-2-pyrrolidone were identified, indicating metabolic pathways that could affect its toxicity and efficacy.

Case Studies

- Metabolic Pathway Analysis : In a study examining the metabolic fate of similar compounds, researchers found that oral administration led to quantifiable metabolites in urine samples. This highlights the importance of understanding metabolic pathways for predicting potential adverse effects and therapeutic outcomes.

- Receptor Binding Profiles : Interaction studies have demonstrated that the compound may act on various receptors within the central nervous system. These findings suggest its potential utility in developing treatments for neurological conditions.

Industrial Applications

Beyond its research applications, this compound has been noted for use as an industrial solvent, particularly as a substitute for N-methyl-2-pyrrolidone in various chemical processes. Its unique chemical properties allow it to function effectively in industrial settings while maintaining safety standards.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and pain perception.

Comparison with Similar Compounds

N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride (CAS: 1219960-95-8)

- Molecular Formula : C₁₄H₃₀Cl₂N₂

- Molecular Weight : 297.3 g/mol

- Key Differences: Replaces the ethyl group with a methyl group on the cyclohexanamine nitrogen.

N-Methyl-N-(2-piperidinylmethyl)cyclohexanamine dihydrochloride (CAS: 1219960-61-8)

- Molecular Formula : C₁₃H₂₇ClN₂

- Molecular Weight : 246.82 g/mol

- Key Differences : Substitutes the 2-(piperidin-2-yl)ethyl chain with a piperidinylmethyl group. The shorter chain length and altered piperidine attachment may reduce steric bulk, influencing pharmacokinetic properties .

- Hazard Class : Classified as an irritant, highlighting differences in toxicity compared to the parent compound .

N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride (CAS: 1193388-20-3)

- Molecular Formula : C₁₀H₂₃ClN₂

- Molecular Weight : 206.76 g/mol

- Key Differences: Replaces the ethyl-piperidine moiety with a dimethylaminoethyl group. The tertiary amine structure could enhance water solubility but reduce affinity for lipophilic targets .

Key Observations :

Safety : Only 1219960-61-8 is explicitly labeled as an irritant , while others lack detailed hazard data, implying variability in toxicological profiles.

Synthetic Accessibility : Discontinuation of 1219960-95-8 may reflect challenges in synthesis or purification compared to the parent compound.

Functional Implications

- Receptor Binding : Piperidine and cyclohexyl groups are common in central nervous system (CNS)-targeting compounds (e.g., antipsychotics or analgesics). The ethyl-piperidine chain in the parent compound may optimize interactions with amine receptors (e.g., σ or NMDA receptors) .

- Solubility: Dihydrochloride salts improve aqueous solubility, critical for in vitro assays. The dimethylamino analog may offer even higher solubility but reduced metabolic stability.

Biological Activity

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride is a synthetic organic compound with notable pharmacological properties, primarily due to its piperidine structure. This compound has gained attention for its potential applications in medicinal chemistry and neuroscience, particularly as a New Psychoactive Substance (NPS). Its molecular formula is C₁₅H₃₂Cl₂N₂, with a molecular weight of approximately 311.33 g/mol .

Structural Characteristics

The compound features a cyclohexane ring and piperidine moieties, which contribute to its biological activity. The presence of the piperidine group is significant as it is known for facilitating interactions with neurotransmitter receptors, making this compound a candidate for various therapeutic applications.

This compound exerts its biological effects through interactions with specific receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often bind to neurotransmitter receptors, influencing mood and cognitive functions. The exact mechanisms are still under investigation, but preliminary studies suggest potential modulation of calcium channels and serotonin receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various ion channels and receptors, contributing to its pharmacological profile. For instance, structural analogs have shown inhibitory activity against T-type calcium channels, which are implicated in pain perception and other neurological functions .

In Vivo Studies

In vivo experiments have indicated that similar compounds can influence blood pressure regulation without causing reflex tachycardia, suggesting a unique pharmacodynamic profile . These findings highlight the potential of this compound in treating conditions related to cardiovascular health.

Case Studies

- Neuropharmacological Effects : A study evaluated the effects of piperidine derivatives on mood disorders. The results indicated that compounds similar to this compound exhibited anxiolytic effects in animal models, providing a basis for further exploration in human trials.

- Cardiovascular Implications : Research on related piperidine compounds demonstrated their ability to lower blood pressure in spontaneously hypertensive rats without inducing adverse cardiovascular effects. This suggests a therapeutic potential for managing hypertension .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C₁₅H₃₂Cl₂N₂ | 311.33 g/mol | Potential NPS with CNS activity |

| N-Methyl-N-(2-(piperidin-3-yl)ethyl)cyclohexanamine dihydrochloride | C₁₅H₃₂Cl₂N₂ | 297.31 g/mol | Similar receptor interactions |

| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine derivatives | Varies | Varies | Inhibitory activity against T-type Ca²⁺ channels |

Q & A

Q. What synthetic routes are recommended for synthesizing N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride?

Methodological Answer: The synthesis involves multi-step reactions, starting with the alkylation of piperidine derivatives followed by salt formation. For example, analogous compounds like 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride are synthesized under inert conditions to prevent oxidation, with purification via recrystallization or chromatography . Reaction parameters (e.g., solvent polarity, temperature) should be optimized using design of experiments (DoE) to maximize yield and purity .

Q. How can the compound’s structural integrity be confirmed?

Methodological Answer: Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure. Purity is assessed via reverse-phase HPLC with UV detection, while thermal gravimetric analysis (TGA) evaluates hygroscopicity, critical for dihydrochloride salts .

Q. What solubility characteristics are critical for in vitro assays?

Methodological Answer: The dihydrochloride form enhances aqueous solubility. Quantify solubility in PBS (pH 7.4) and DMSO, and conduct stability tests at 37°C to prevent precipitation during biological assays .

Q. Which storage conditions ensure compound stability?

Methodological Answer: Store at -20°C in airtight, desiccated containers to mitigate hygroscopic degradation. Real-time stability studies under ICH guidelines (40°C/75% RH) identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like sigma-1. ADMET predictors (SwissADME) estimate bioavailability and metabolic stability, aligning with frameworks for translational research .

Q. What strategies resolve contradictions between in vitro and in vivo data?

Methodological Answer: Perform metabolite profiling (LC-MS/MS) to identify instability issues. Adjust logP via prodrug design or structural analogs, as seen in piperidine-based drug development . PK-PD modeling correlates exposure levels with efficacy .

Q. How is selectivity against off-target receptors validated?

Methodological Answer: Screen against 100+ receptors/enzymes (e.g., CEREP panels) and use inactive analogs to isolate target-specific effects, a method applied to CNS-active agents .

Q. What experimental designs elucidate the compound’s neurological mechanism of action?

Methodological Answer: Combine electrophysiology (patch-clamp) with immunohistochemistry for neuronal markers. Dose-response curves (EC₅₀) and comparisons to known ligands (e.g., memantine) contextualize results .

Q. How is batch-to-batch variability minimized during scale-up?

Methodological Answer: Apply quality-by-design (QbD) principles, identify critical process parameters via DoE, and use inline FTIR for reaction monitoring .

Q. What ethical frameworks guide in vivo studies?

Methodological Answer: Follow ARRIVE guidelines for animal welfare. Use allometric scaling for dose extrapolation and pilot studies (n ≥ 5) to ensure statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.